molecular formula C15H9F3OS2 B2648657 (5Z)-5-{[3-(trifluoromethyl)phenyl]methylidene}-4H,5H,6H-thieno[2,3-b]thiopyran-4-one CAS No. 478246-98-9

(5Z)-5-{[3-(trifluoromethyl)phenyl]methylidene}-4H,5H,6H-thieno[2,3-b]thiopyran-4-one

Cat. No.: B2648657
CAS No.: 478246-98-9
M. Wt: 326.35
InChI Key: YSGFBHMWJRUKPY-UXBLZVDNSA-N
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Description

(5Z)-5-{[3-(trifluoromethyl)phenyl]methylidene}-4H,5H,6H-thieno[2,3-b]thiopyran-4-one: is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, a thieno[2,3-b]thiopyran core, and a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(trifluoromethyl)phenyl]methylidene}-4H,5H,6H-thieno[2,3-b]thiopyran-4-one typically involves multiple steps, starting with the preparation of the thieno[2,3-b]thiopyran core. One common method involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-(trifluoromethyl)phenyl]methylidene}-4H,5H,6H-thieno[2,3-b]thiopyran-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl ring and the thieno[2,3-b]thiopyran core.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, trifluoromethyl iodide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

(5Z)-5-{[3-(trifluoromethyl)phenyl]methylidene}-4H,5H,6H-thieno[2,3-b]thiopyran-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(trifluoromethyl)phenyl]methylidene}-4H,5H,6H-thieno[2,3-b]thiopyran-4-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The thieno[2,3-b]thiopyran core can engage in π-π stacking interactions and hydrogen bonding, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-{[3-(trifluoromethyl)phenyl]methylidene}-4H,5H,6H-thieno[2,3-b]thiopyran-4-one: can be compared with other compounds containing trifluoromethyl groups and thieno[2,3-b]thiopyran cores, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances stability and lipophilicity, while the thieno[2,3-b]thiopyran core provides a versatile platform for further functionalization and application in various fields.

Properties

IUPAC Name

(5Z)-5-[[3-(trifluoromethyl)phenyl]methylidene]thieno[2,3-b]thiopyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3OS2/c16-15(17,18)11-3-1-2-9(7-11)6-10-8-21-14-12(13(10)19)4-5-20-14/h1-7H,8H2/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGFBHMWJRUKPY-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC(=CC=C2)C(F)(F)F)C(=O)C3=C(S1)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C(=C\C2=CC(=CC=C2)C(F)(F)F)/C(=O)C3=C(S1)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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